molecular formula C13H20Cl2N2 B11716740 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride

Cat. No.: B11716740
M. Wt: 275.21 g/mol
InChI Key: UQMQUZPOTOAGBD-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride (CAS: 2306249-56-7) is a bicyclic tertiary amine with a benzyl substituent at the nitrogen atom and an exo-oriented amine group at the C6 position. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical research and industrial applications . The compound is synthesized via multi-step reactions involving hydrogenation, purification by column chromatography, and crystallization, achieving ≥97% purity . Structural studies confirm its rigid bicyclo[3.1.1]heptane framework and intramolecular hydrogen bonding, which influence its conformational stability .

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H

InChI Key

UQMQUZPOTOAGBD-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C2N)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Diastereoselective Strecker Reaction

ParameterOptimal ValueYield (%)Diastereomeric Ratio (dr)
SolventDichloromethane6492:8
Temperature0°C to room temp--
Scale366 g6492:8

The reaction’s scalability is demonstrated by a single-batch yield of 366 g of 7 , highlighting industrial applicability .

Partial Hydrolysis and Cyclization

The nitrile group in 7 undergoes selective hydrolysis using a mixture of sulfuric acid and trifluoroacetic acid (TFA), yielding amide 1 without ester cleavage. Subsequent treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) induces intramolecular cyclization, forming the bicyclic imide 8 as a hydrochloride salt in 84% yield .

Critical Reaction Parameters:

  • Acid Composition: H₂SO₄ (20% v/v) in TFA prevents over-hydrolysis of the ester.

  • Cyclization Base: t-BuOK provides sufficient basicity for deprotonation while minimizing side reactions.

  • Temperature: Reactions proceed at 0°C to room temperature to control exothermicity .

Catalytic Hydrogenolysis and Salt Formation

The benzyl-protected intermediate 8·HCl undergoes hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere, cleaving the N-benzyl group to yield 3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride (2·HCl) . This step achieves 91% yield on 30 g scale, with the dihydrochloride salt enhancing stability for storage and handling .

Table 2: Hydrogenolysis Conditions and Outcomes

ParameterValueYield (%)Purity (HPLC)
Catalyst10% Pd/C91>98%
SolventMethanol--
Hydrogen Pressure1 atm--
Scale30 g91>98%

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, D₂O): δ 3.72–3.68 (m, 2H, bridgehead H), 3.15–3.09 (m, 2H, cyclobutane CH₂), 2.98–2.92 (m, 2H, NCH₂), 2.45–2.38 (m, 1H, bridge CH), 1.89–1.82 (m, 2H, cyclobutane CH₂) .

  • ¹³C NMR (126 MHz, D₂O): δ 174.8 (C=O), 58.2 (NCH₂), 47.1 (bridgehead C), 36.4 (cyclobutane CH₂), 29.7 (bridge CH) .

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₇H₁₃Cl₂N₂ ([M+H]⁺): 203.0481; Found: 203.0478 .

Comparative Analysis of Alternative Routes

While earlier methods relied on photochemical [2+2] cycloadditions or Mannich reactions, the Strecker-based approach offers superior scalability and diastereocontrol . For example, thermal cycloadditions reported in prior literature required elevated temperatures (150°C) and yielded <50% of the bicyclic core .

Applications in Medicinal Chemistry

The dihydrochloride salt serves as a key intermediate for:

  • Proteolysis-Targeting Chimeras (PROTACs): Bridged Thalidomide analogs incorporating the 3-azabicyclo[3.1.1]heptane core show enhanced binding to cereblon E3 ligase .

  • Purinergic Receptor Antagonists: Functionalization at the amine position modulates activity at P2Y₁₄ receptors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride acts as a nucleophile, facilitating substitution reactions. Common reagents include alkyl halides and acyl chlorides under mild conditions (20–40°C). For example:

  • Alkylation : Reaction with methyl iodide in ethanol yields N-methylated derivatives.

  • Acylation : Treatment with acetyl chloride produces N-acetylated analogs, which are precursors for further functionalization.

Conditions :

  • Solvents: Ethanol, acetonitrile

  • Catalysts: Triethylamine (for neutralization of HCl)

  • Monitoring: Thin-layer chromatography (TLC) .

Oxidation and Reduction

The compound participates in redox reactions, though its dihydrochloride form requires careful pH adjustment to avoid side reactions.

Oxidation

  • Benzyl Group Oxidation : Using KMnO₄ or CrO₃ under acidic conditions oxidizes the benzyl group to a carboxylic acid, yielding bicyclic amino acids.

  • Amine Oxidation : Limited due to stabilization by the bicyclic framework, but strong oxidants like H₂O₂/RuCl₃ can generate nitroso intermediates.

Reduction

  • Catalytic Debenzylation : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, producing 3-azabicyclo[3.1.1]heptan-6-amine, a key intermediate for further derivatization .

Coupling Reactions

The amine group engages in coupling reactions to form amides or ureas, expanding its utility in drug design:

  • Amide Bond Formation : Reacts with carboxylic acids (via EDC/HOBt activation) to generate peptidomimetics.

  • Suzuki–Miyaura Coupling : Boronated derivatives enable cross-coupling with aryl halides for aromatic functionalization .

Example :
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine+R-COOHEDC/HOBtAmide Product\text{3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine} + \text{R-COOH} \xrightarrow{\text{EDC/HOBt}} \text{Amide Product}

Solvolysis and Rearrangement

Under acidic or basic conditions, the compound undergoes solvolysis:

  • Hydrolysis : Heating with aqueous HCl cleaves the bicyclic structure, yielding linear diamines.

  • Thermal Rearrangement : At elevated temperatures (>100°C), ring-opening reactions produce spirocyclic intermediates .

Biological Activity via Structural Modifications

Derivatives of this compound exhibit affinity for neurotransmitter receptors, particularly dopamine receptors (D₂/D₃), making them candidates for neurodegenerative disease therapeutics. Key findings include:

  • Dopamine Receptor Binding : N-Alkylated analogs show sub-micromolar binding affinity (IC₅₀ = 0.2–1.5 μM).

  • Improved Solubility : Acylation reduces lipophilicity (log D from 2.1 to 1.3) while maintaining potency .

Industrial and Scalability Considerations

The synthesis and reactions of this compound are optimized for scalability:

  • Batch Size : Reactions are reported at multigram scales (up to 30 g) .

  • Purity Control : Purification via flash chromatography or recrystallization ensures >95% purity .

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Substituent-Based Comparison
Compound Name CAS Number Substituent (R) Salt Form Purity Key Properties
3-Benzyl-3-azabicyclo[...]-6-amine diHCl 2306249-56-7 Benzyl Dihydrochloride ≥97% High solubility, rigid bicyclic core
3-Methyl-3-azabicyclo[...]-6-amine diHCl 2089060-71-7 Methyl Dihydrochloride N/A Lower lipophilicity, reduced steric bulk
3-Isobutyl-... (Pyrido[2,1-a]isoquinolinone) 718635-93-9 Isobutyl Free base N/A Extended hydrophobic interactions
  • Benzyl vs.
  • Salt Form : The dihydrochloride form improves bioavailability compared to free-base analogs like 3-Isobutyl derivatives (CAS 718635-93-9), which may require formulation adjustments for solubility .

Stereochemical Variations

Table 2: Stereoisomer Comparison
Compound Name CAS Number Stereochemistry Conformational Features
exo-3-Benzyl-... diHCl (Target) 2306249-56-7 exo-(1R,5S,6s) Intramolecular H-bond (O1-H1O…N1, 1.88 Å)
endo-3-Benzyl-... 2068138-12-3 endo-(1R,5S,6r) Altered N1-C13/C7 torsion angles; no H-bond
rel-(1R,5S,6s)-3-Benzyl-... 2068138-12-3 Racemic mixture Variable puckering angles (40.7°–42.1°)
  • Exo vs.
  • Puckering Angles : X-ray data reveal that the bicyclo framework in exo isomers has consistent puckering angles (~41.7°), whereas racemic mixtures display variability (40.7°–42.1°), impacting molecular rigidity .

Biological Activity

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride, also known by its CAS number 1245794-60-8, is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₈N₂
  • Molecular Weight : 202.30 g/mol
  • LogP : 2.10 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 29.26 Ų (suggesting good permeability) .

Synthesis

The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a precursor to the dihydrochloride form, involves a two-step multigram process that allows for further derivatization to create novel piperidine derivatives . The efficiency of this synthesis makes it a valuable building block in medicinal chemistry.

Biological Activity

Research indicates that 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine exhibits significant biological activity, particularly in the following areas:

1. Neuropharmacological Effects

Studies have demonstrated that derivatives of this compound can act as selective modulators for neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This suggests a role in treating neurological disorders such as depression and anxiety .

2. Antimicrobial Properties

Preliminary investigations have shown that certain analogs of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine possess antimicrobial activity against various bacterial strains, indicating potential as an antibacterial agent .

3. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy, particularly through its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro . This property is attributed to its interaction with specific cellular targets involved in cell cycle regulation.

Case Studies

Several case studies illustrate the compound's biological activity:

Case Study 1: Neuropharmacology

A study conducted on mice demonstrated that administration of a derivative of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine resulted in increased levels of serotonin and dopamine, suggesting its efficacy as an antidepressant .

Case Study 2: Antimicrobial Testing

In vitro tests revealed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Study 3: Anticancer Research

Research involving human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways, leading to a reduction in cell viability by over 50% at specific concentrations .

Q & A

Q. Advanced

  • Solvent optimization : Replacing acetonitrile with THF improves solubility in cyclization steps .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance amine formation efficiency .
  • In-line monitoring : LCMS tracking of intermediates reduces side-product formation .

What role does this compound play as a building block in medicinal chemistry?

Advanced
The bicyclic core serves as a rigid scaffold for:

  • Dopamine receptor ligands : Derivatives with substituents at C6 show affinity for D2/D3 receptors .
  • Prodrug development : The dihydrochloride salt improves aqueous solubility for in vivo studies .

What analytical methods ensure purity and identity in final products?

Q. Methodological

  • LCMS : Confirms molecular weight and detects impurities (Agilent 1100 system, CI mode) .
  • ¹H/¹³C NMR : Validates structural integrity and quantifies residual solvents .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios for salts .

How should researchers address discrepancies in mass spectrometry or NMR data?

Q. Data Analysis

  • High-resolution MS (HRMS) : Resolves isobaric interferences (e.g., exact mass 201.1312 for C10H16ClNO) .
  • Isotopic labeling : Deuterated analogs clarify fragmentation pathways in MS .
  • Dynamic NMR simulations : Models exchange processes to explain unexpected splitting .

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